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Compound of Interest

Compound Name: Alprenolol Hydrochloride

Cat. No.: B1663611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Alprenolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The focus is

on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data,

experimental protocols, and pathway visualizations to support research and development

activities in the pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Alprenolol Hydrochloride. Herein, we present assigned proton (¹H) and carbon-13 (¹¹³C)

NMR data, typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H and ¹³C NMR Data
The chemical shifts (δ) for Alprenolol Hydrochloride are summarized in the tables below.

These assignments are based on two-dimensional NMR experiments such as COSY, HMQC,

and HMBC which allow for unequivocal resonance assignment[1][2].

Table 1: ¹H NMR Spectroscopic Data for Alprenolol Hydrochloride in DMSO-d₆
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Atom Number Chemical Shift (δ) ppm Multiplicity

1 4.17 (m) m

2 4.17 (m) m

3 2.89 (m) m

NH 8.23 br s

OH 5.19 (br s) br s

Aromatic H 6.69-7.21 (m) m

Allyl CH= 5.95 (m) m

Allyl =CH₂ 5.05 (m) m

Allyl -CH₂- 3.35 (d) d

Isopropyl CH 3.15 (m) m

Isopropyl CH₃ 1.25 (d) d

Table 2: ¹³C NMR Spectroscopic Data for Alprenolol Hydrochloride in DMSO-d₆

Atom Number Chemical Shift (δ) ppm

C1 70.5

C2 65.0-65.5

C3 46.9-47.0

Aromatic C 115.0-155.0

Allyl CH= 136.0

Allyl =CH₂ 116.0

Allyl -CH₂- 34.0

Isopropyl CH 50.0

Isopropyl CH₃ 22.5
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Note: The distinction between salts (like the hydrochloride) and free bases can be observed in

the ¹³C NMR spectra. Specifically, the chemical shifts for the carbon adjacent to the oxygen

(OC2) are in the range of 65.0–65.5 ppm for hydrochlorides, while for bases, they are typically

larger, around 68.4 ppm. Similarly, the carbon adjacent to the nitrogen (NC3) shows shifts of

46.9–47.0 ppm for hydrochlorides and 50.3–52.6 ppm for bases[1][2].

Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality NMR spectra of

Alprenolol Hydrochloride.

1.2.1. Sample Preparation

Weighing the Sample: Accurately weigh approximately 5-20 mg of Alprenolol
Hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

DMSO-d₆ is a common choice for Alprenolol Hydrochloride.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial. Gentle vortexing or sonication can aid dissolution.

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

Ensure the solvent height is around 4-5 cm.

Filtering (Optional): If any particulate matter is present, filter the solution through a small

cotton plug in a pipette before transferring it to the NMR tube to ensure sample homogeneity.

1.2.2. NMR Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock"

onto the deuterium signal of the solvent to stabilize the magnetic field. Perform "shimming" to

optimize the homogeneity of the magnetic field, which sharpens the spectral lines.

¹H NMR Acquisition:
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Set the appropriate spectral width to cover all proton resonances.

Use a standard single-pulse experiment.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the appropriate spectral width for carbon resonances.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2D NMR (for full assignment): To confirm assignments, run standard 2D experiments like

COSY (Correlated Spectroscopy) for ¹H-¹H correlations, and HSQC (Heteronuclear Single

Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C

correlations.

Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and

fragmentation pattern of Alprenolol Hydrochloride, aiding in its identification and structural

elucidation.

Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass

Spectrometry (GC-MS) are commonly employed for the analysis of Alprenolol. The precursor

ion ([M+H]⁺) for Alprenolol is observed at a mass-to-charge ratio (m/z) of 250.1802[3].

Table 3: Key Mass Spectrometry Fragments for Alprenolol
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m/z Interpretation

250.18 [M+H]⁺ (Protonated Molecule)

232.2 Loss of H₂O

173.1

116.1

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Fragmentation Pathway
The fragmentation of Alprenolol in mass spectrometry typically involves characteristic

cleavages of the propanolamine side chain. The following diagram illustrates a plausible

fragmentation pathway.

Fragmentation Pathway of Alprenolol

Alprenolol
[M+H]⁺

m/z = 250

Loss of Isopropylamine
[M - C₃H₉N + H]⁺

- C₃H₉N

Loss of Water
[M - H₂O + H]⁺

m/z = 232

- H₂O

α-cleavage
[C₅H₁₂NO]⁺
m/z = 116

α-cleavage

[C₉H₉O]⁺

Rearrangement
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Click to download full resolution via product page

Caption: Proposed fragmentation pathway of protonated Alprenolol.

Experimental Protocol for LC-MS
This protocol outlines a general procedure for the analysis of Alprenolol Hydrochloride using

Liquid Chromatography-Mass Spectrometry.

2.3.1. Sample Preparation

Stock Solution: Prepare a stock solution of Alprenolol Hydrochloride in a suitable solvent

such as methanol or acetonitrile.

Working Solutions: Prepare a series of working solutions by diluting the stock solution with

the mobile phase to create a calibration curve.

Biological Samples (if applicable): For analysis in plasma or other biological matrices, a

protein precipitation step is typically required. This can be achieved by adding a cold organic

solvent like acetonitrile (e.g., in a 2:1 ratio of solvent to sample), followed by vortexing and

centrifugation to remove the precipitated proteins.

2.3.2. LC-MS/MS Analysis

Liquid Chromatography System:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with

0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic

acid) is typical.

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often used.

Injection Volume: Typically 5-10 µL.

Mass Spectrometry System:
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for

Alprenolol.

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like an

Orbitrap can be used.

Data Acquisition: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple

quadrupole instrument is often employed. This involves monitoring the transition of the

precursor ion (m/z 250.2) to one or more product ions (e.g., m/z 116.1). For qualitative

analysis and structural confirmation, a full scan or product ion scan can be performed.

Signaling Pathway
Alprenolol functions as a non-selective antagonist at β₁ and β₂-adrenergic receptors. These are

G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine,

stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Alprenolol blocks this interaction,

thereby inhibiting the downstream signaling cascade.
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Beta-Adrenergic Receptor Signaling Pathway and Alprenolol Inhibition
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Caption: Inhibition of the β-adrenergic signaling pathway by Alprenolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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